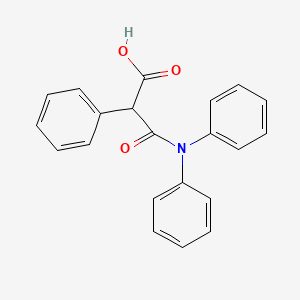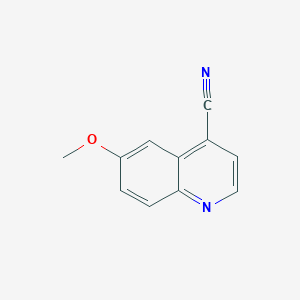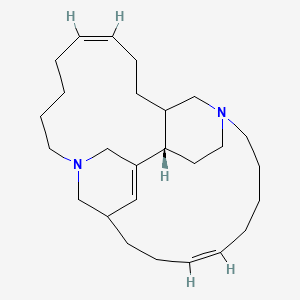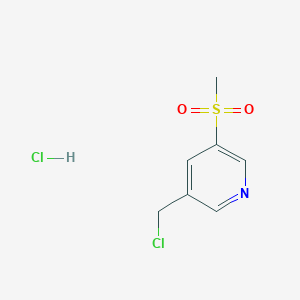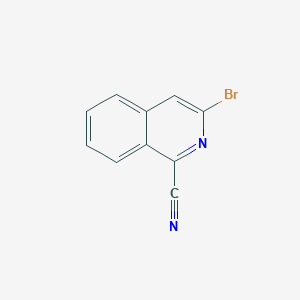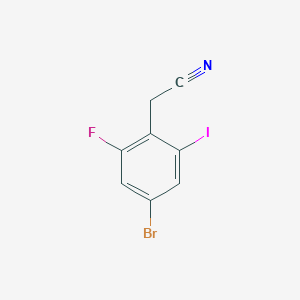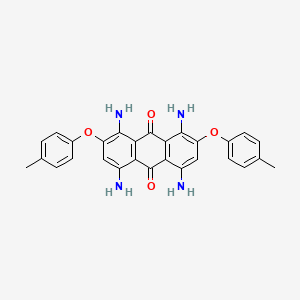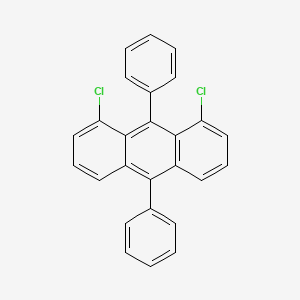
1,8-Dichloro-9,10-diphenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dichloro-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 8 positions and two phenyl groups at the 9 and 10 positions of the anthracene core. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,8-dichloroanthracene as a starting material, which is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,8-Dichloro-9,10-diphenylanthracene typically involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions
1,8-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Photochemical Reactions: Due to its photophysical properties, it can undergo reactions upon exposure to light.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracenes, while oxidation and reduction can lead to different anthracene derivatives .
科学的研究の応用
1,8-Dichloro-9,10-diphenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies involving fluorescence and photophysical properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism by which 1,8-Dichloro-9,10-diphenylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to various photophysical processes such as fluorescence and phosphorescence. These processes are mediated by the molecular structure and the presence of substituents, which influence the energy levels and transition states .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Lacks the chlorine substituents, resulting in different photophysical properties.
1,8-Dichloroanthracene: Does not have the phenyl groups, affecting its chemical reactivity and applications.
9,10-Dimethylanthracene: Substituted with methyl groups instead of phenyl, leading to variations in its photophysical behavior
Uniqueness
1,8-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability .
特性
CAS番号 |
80034-45-3 |
|---|---|
分子式 |
C26H16Cl2 |
分子量 |
399.3 g/mol |
IUPAC名 |
1,8-dichloro-9,10-diphenylanthracene |
InChI |
InChI=1S/C26H16Cl2/c27-21-15-7-13-19-23(17-9-3-1-4-10-17)20-14-8-16-22(28)26(20)24(25(19)21)18-11-5-2-6-12-18/h1-16H |
InChIキー |
XHXZKYVRKMXWCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C5=CC=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


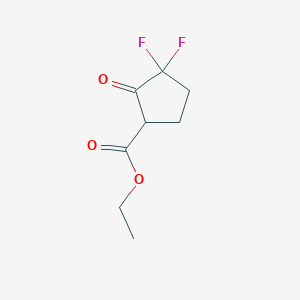
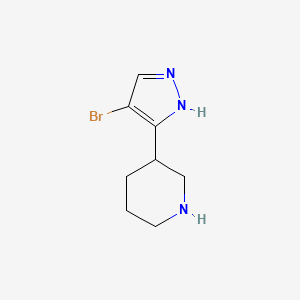
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
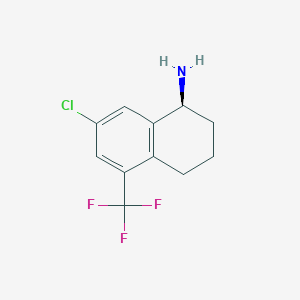
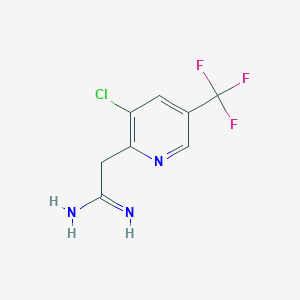
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
